REACTION_CXSMILES
|
[N+]([C:4]1[CH:5]=[C:6]([CH3:11])[N+:7]([O-:10])=[CH:8][CH:9]=1)([O-])=O.[CH3:12][O-:13].[Na+].[Na]>CO>[CH3:12][O:13][C:4]1[CH:5]=[C:6]([CH3:11])[N+:7]([O-:10])=[CH:8][CH:9]=1 |f:1.2,^1:14|
|
Name
|
|
Quantity
|
0.952 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C([N+](=CC1)[O-])C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methox-ide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at cooling in an ice-bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3 hours under the same condition
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The resultant mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with chloroform and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a brine, and dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C([N+](=CC1)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.958 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |